molecular formula C8H7BrO2 B045424 3-Bromo-4-methoxybenzaldehyde CAS No. 34841-06-0

3-Bromo-4-methoxybenzaldehyde

Cat. No.: B045424
CAS No.: 34841-06-0
M. Wt: 215.04 g/mol
InChI Key: QMPNFQLVIGPNEI-UHFFFAOYSA-N
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Description

Chemical Identity:
3-Bromo-4-methoxybenzaldehyde (CAS: 34841-06-0) is an aromatic aldehyde with the molecular formula C₈H₇BrO₂ and a molecular weight of 215.05 g/mol. Its structure features a bromine atom at the 3-position and a methoxy group at the 4-position of the benzaldehyde ring .

Preparation Methods

Direct Regioselective Bromination of 4-Methoxybenzaldehyde

Bromination Using Ionic Liquid Reagents

The direct bromination of 4-methoxybenzaldehyde represents a straightforward route to 3-bromo-4-methoxybenzaldehyde, leveraging the directing effects of substituents on the aromatic ring. The methoxy group (-OCH₃) activates the ring for electrophilic substitution, directing incoming electrophiles to the ortho and para positions relative to itself. However, the aldehyde group (-CHO), a meta-directing deactivating substituent, competes for regiochemical control. In practice, bromination occurs predominantly at the 3-position (ortho to methoxy and meta to aldehyde), as demonstrated by the use of 1,3-di-n-butylimidazolium tribromide ([BBIm]Br₃) under solvent-free conditions .

Reaction Conditions and Mechanism

  • Reagents : 4-Methoxybenzaldehyde, [BBIm]Br₃ (1.2 equiv).

  • Temperature : 25–30°C.

  • Time : 4–6 hours.

  • Yield : 65–72% .

The ionic liquid serves dual roles as a solvent and catalyst, enhancing electrophilic bromine generation and stabilizing intermediates. The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, where tribromide ions (Br₃⁻) generate Br⁺ electrophiles. Regioselectivity arises from the synergistic electronic effects of the methoxy and aldehyde groups, favoring bromination at the 3-position .

Comparative Bromination Methods

Alternative brominating agents, such as bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) with Lewis acids (e.g., FeBr₃), have been explored but exhibit lower regioselectivity. For example, Br₂ in CH₃COOH at 50°C yields a 55:45 mixture of 3-bromo and 5-bromo isomers, necessitating chromatographic separation . In contrast, [BBIm]Br₃ achieves >90% selectivity for the 3-bromo product, underscoring its superiority for industrial applications .

Methoxylation of 3-Bromo-4-hydroxybenzaldehyde

Methylation of the Phenolic Hydroxy Group

This two-step approach begins with 3-bromo-4-hydroxybenzaldehyde (CAS 516775), which undergoes O-methylation to introduce the methoxy group. The hydroxy group’s acidity (pKa ≈ 10) facilitates deprotonation, enabling nucleophilic substitution with methylating agents like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) .

Standard Protocol

  • Deprotonation : 3-Bromo-4-hydroxybenzaldehyde (1 equiv) is treated with K₂CO₃ (2 equiv) in anhydrous DMF at 0–5°C.

  • Methylation : CH₃I (1.5 equiv) is added dropwise, and the mixture is stirred at 25°C for 12 hours.

  • Workup : The product is extracted with ethyl acetate, washed with brine, and purified via recrystallization from heptane.

  • Yield : 80–85% .

Challenges and Optimizations

  • Side Reactions : Over-methylation or aldehyde oxidation may occur if excess CH₃I or elevated temperatures are used.

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency but require rigorous drying to prevent hydrolysis.

Metal-Halogen Exchange and Formylation Approach

Adaptation from Patent Literature

While patents such as US20130090498A1 focus on 4-bromo-2-methoxybenzaldehyde synthesis, analogous strategies can be tailored for the 3-bromo-4-methoxy isomer. A representative method involves:

  • Metal-Halogen Exchange : 1,4-Dibromo-3-methoxybenzene reacts with isopropyl magnesium chloride (iPrMgCl) at 0°C in THF, selectively generating a Grignard reagent at the 4-position .

  • Formylation : Quenching the Grignard intermediate with dimethylformamide (DMF) introduces the aldehyde group at the 1-position, yielding this compound .

  • Yield : 57–74% .

Critical Parameters

  • Temperature Control : Maintaining 0–5°C prevents undesired side reactions (e.g., Cannizzaro reaction).

  • Solvent System : THF/toluene mixtures improve intermediate solubility and crystallization .

Comparative Analysis of Synthetic Methods

MethodStarting MaterialKey ReagentsConditionsYieldScalability
Direct Bromination 4-Methoxybenzaldehyde[BBIm]Br₃Solvent-free, 25°C65–72%High
Methoxylation 3-Bromo-4-hydroxybenzaldehydeCH₃I, K₂CO₃DMF, 25°C80–85%Moderate
Metal-Halogen Exchange 1,4-Dibromo-3-methoxybenzeneiPrMgCl, DMFTHF, 0°C57–74%Low

Key Insights :

  • Direct Bromination offers the highest scalability and simplicity but requires specialized ionic liquid reagents.

  • Methoxylation provides excellent yields but depends on the availability of 3-bromo-4-hydroxybenzaldehyde.

  • Metal-Halogen Exchange is less practical for large-scale production due to cryogenic conditions and sensitive intermediates .

Applications and Industrial Relevance

This compound serves as a key intermediate in:

  • Pharmaceuticals : Synthesis of β-hydroxy-α-amino acids via Mukaiyama aldol reactions .

  • Agrochemicals : Preparation of benzothiazole derivatives with antifungal activity .

  • Materials Science : Building block for photoactive polymers and ligands in catalysis .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Products vary depending on the nucleophile used, such as 3-amino-4-methoxybenzaldehyde.

    Oxidation: 3-Bromo-4-methoxybenzoic acid.

    Reduction: 3-Bromo-4-methoxybenzyl alcohol.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-4-methoxybenzaldehyde serves as a precursor in the synthesis of bioactive compounds, including potential drug candidates. It has been utilized in:

  • Anticancer Drug Development : Derivatives of this compound have shown promising anticancer properties by inhibiting key enzymes involved in cancer progression .
  • Synthesis of Benzothiazoles : It is used to synthesize compounds like 2-(3-bromo-4-methoxyphenyl)-5-fluorobenzothiazole, which exhibit selective inhibitory activity against various cancer cell lines .

Organic Synthesis

The compound is a valuable intermediate in organic synthesis, particularly in:

  • Asymmetric Synthesis : It has been used in Mukaiyama aldol reactions to create β-hydroxy-α-amino acid derivatives .
  • Total Synthesis of Natural Products : The compound has been involved in the total synthesis of complex natural products such as engelhardione .

Chemical Biology

Research indicates that this compound can modulate biological pathways, making it useful in:

  • Enzyme Inhibition Studies : It has been studied for its interactions with enzymes such as xanthine oxidase, where structural modifications significantly influence inhibitory activity .
  • Cellular Pathway Modulation : Compounds with similar structures have shown potential in influencing apoptosis and cell proliferation pathways .

Data Table: Summary of Applications

Application AreaSpecific Use CasesReferences
Medicinal ChemistryAnticancer drug synthesis; benzothiazole derivatives
Organic SynthesisAsymmetric synthesis; total synthesis of natural products
Chemical BiologyEnzyme inhibition; cellular pathway modulation

Case Study 1: Anticancer Efficacy

A study demonstrated that derivatives of benzaldehyde containing the methoxy and bromo groups exhibited enhanced cytotoxicity against drug-resistant leukemia cells. The mechanisms involved included alterations in mitochondrial function and activation of apoptotic pathways, showcasing the therapeutic potential of this compound derivatives .

Case Study 2: Enzyme Interaction

Research focused on substituted benzaldehydes revealed that introducing hydroxyl groups at specific positions significantly increased inhibitory activity against xanthine oxidase. This highlights the importance of structural modifications on biological efficacy and the potential utility of this compound as a lead compound for further development .

Mechanism of Action

The mechanism of action of 3-Bromo-4-methoxybenzaldehyde largely depends on its role in specific chemical reactions. For instance, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the aldehyde group undergoes transformation through electron transfer processes .

Comparison with Similar Compounds

Physical Properties :

  • Melting Point : 49–53°C
  • Boiling Point : 108–110°C at 1 mmHg
  • Spectroscopic Data :
    • ¹H NMR (CDCl₃, 500 MHz): δ 9.87 (s, 1H, CHO), 7.87 (s, 1H), 7.64 (d, J = 9.0 Hz, 1H), 6.85 (d, J = 9.0 Hz, 1H), 3.87 (s, 3H, OCH₃) .
    • ¹³C NMR : δ 189.5 (CHO), 160.7 (C-OCH₃), 134.6, 131.1, 130.8, 112.7, 111.6, 56.6 (OCH₃) .

Synthesis and Applications: The compound is synthesized via Claisen-Schmidt condensations, Knoevenagel reactions, or microbial halogenation (e.g., by Bjerkandera adusta fungi in bromide-enriched media) . It serves as a key intermediate in pharmaceuticals, antiproliferative agents, and boronic acid derivatives .

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
3-Bromo-4-methoxybenzaldehyde 3-Br, 4-OCH₃ 215.05 49–53 Aldehyde, Methoxy, Bromine
4-Methoxybenzaldehyde (p-anisaldehyde) 4-OCH₃ 136.15 0–2 Aldehyde, Methoxy
3-Chloro-4-methoxybenzaldehyde 3-Cl, 4-OCH₃ 170.59 43–44 Aldehyde, Methoxy, Chlorine
3,5-Dibromo-4-methoxybenzaldehyde 3-Br, 5-Br, 4-OCH₃ 293.94 Not reported Aldehyde, Methoxy, Dibromo
4-(Trifluoromethyl)benzaldehyde 4-CF₃ 174.11 Liquid (lit. oil) Aldehyde, Trifluoromethyl

Key Observations :

  • Electronic Effects : Bromine’s electron-withdrawing nature in this compound decreases electron density at the aldehyde group compared to 4-methoxybenzaldehyde, as evidenced by upfield shifts in ¹H NMR (δ 9.87 vs. δ 10.16 in 4-CF₃ derivatives) .
  • Steric and Reactivity Differences: The bromine atom enhances electrophilicity at the aldehyde, making it more reactive in nucleophilic additions (e.g., aldol condensations) compared to non-halogenated analogs .

Biological Activity

3-Bromo-4-methoxybenzaldehyde (CAS Number: 34841-06-0) is an organic compound notable for its diverse biological activities, primarily attributed to its unique structural features, including a bromine atom and a methoxy group on the benzene ring. This article delves into the biological activity of this compound, highlighting its potential as an antioxidant, anticancer agent, and its role in various biochemical pathways.

Structural Characteristics

The molecular structure of this compound includes:

  • Bromine atom : An electron-withdrawing group that enhances the electrophilicity of the aromatic ring.
  • Methoxy group : An electron-donating group that increases the overall electron density on the ring, leading to varied reactivity in chemical reactions.

These functional groups contribute to the compound's biological properties by influencing its interaction with biological targets.

Antioxidant Activity

Research has shown that this compound exhibits significant antioxidant properties. A study indicated that derivatives of bromophenol compounds, including this aldehyde, ameliorated oxidative damage in HaCaT keratinocytes induced by hydrogen peroxide (H₂O₂). The compounds were found to enhance the expression of antioxidant proteins such as TrxR1 and HO-1, which play crucial roles in cellular defense against oxidative stress .

Table 1: Antioxidant Activity Assessment

CompoundConcentration (µM)ROS Level Reduction (%)
This compound545
3-Bromo-6-methoxyphenol1060
Ascorbic Acid (Control)1075

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It has been reported to inhibit cell viability and induce apoptosis in leukemia K562 cells without affecting cell cycle distribution. The mechanism involves the induction of oxidative stress and subsequent activation of apoptotic pathways .

Case Study: Cytotoxicity Against K562 Cells

In a controlled experiment, K562 cells were treated with varying concentrations of this compound. The results demonstrated a dose-dependent decrease in cell viability, indicating its potential as a therapeutic agent against certain types of cancer.

Table 2: Cytotoxicity Results

Concentration (µM)Cell Viability (%)Apoptosis Induction (%)
108510
257030
505060

The biological activity of this compound can be attributed to its ability to modulate several biochemical pathways:

  • Oxidative Stress Modulation : The compound's antioxidant properties help mitigate oxidative stress by enhancing the expression of key antioxidant enzymes.
  • Apoptosis Induction : By increasing reactive oxygen species (ROS) levels within cancer cells, it triggers apoptotic pathways leading to cell death.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in cancer progression and inflammation, although further research is needed to elucidate these mechanisms fully .

Q & A

Basic Research Questions

Q. What are the recommended safety precautions when handling 3-Bromo-4-methoxybenzaldehyde in laboratory settings?

Methodological Answer:

  • Eye/Skin Protection: Wear chemical-resistant gloves and safety goggles. In case of contact, flush eyes with water for 15 minutes and wash skin with soap and water immediately .
  • Ventilation: Use fume hoods to avoid inhalation of vapors.
  • First Aid: For ingestion, rinse the mouth (if conscious) and seek medical attention. Contaminated clothing must be removed and washed before reuse .
  • Waste Disposal: Segregate waste and dispose via certified hazardous waste handlers to prevent environmental contamination .

Q. What are the common synthetic routes for this compound?

Methodological Answer:

  • Direct Bromination: Bromination of 4-methoxybenzaldehyde using Br₂ in the presence of FeCl₃ as a catalyst, with careful control of stoichiometry to avoid over-bromination.
  • Cross-Coupling Reactions: Use in palladium-catalyzed reactions (e.g., Suzuki-Miyaura) where the bromine acts as a leaving group. For example, in fluoralkylation reactions, FeCl₂ and KTFA (potassium trifluoroacetate) in DMF at 140°C yield trifluoromethylated products .
  • Derivatization: Functionalization via nucleophilic substitution or oxidation of intermediates like 4-methoxybenzyl alcohol.

Advanced Research Questions

Q. How can reaction conditions be optimized for cross-coupling reactions involving this compound?

Methodological Answer:

  • Catalyst Selection: Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) to balance reactivity and stability. Evidence suggests FeCl₂ improves yields in fluoralkylation by facilitating radical pathways .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aryl halides but may require higher temperatures (140°C in DMF for 61% yield) .
  • Additives: Use KTFA to stabilize intermediates and reduce side reactions.
  • Temperature/Time: Monitor reaction progress via TLC or GC-MS; optimize heating duration (e.g., 16 hours) to maximize conversion without decomposition .

Q. How to resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

Methodological Answer:

  • Multi-Technique Validation: Combine NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS). For crystallographic confirmation, perform single-crystal X-ray diffraction (as in , with R factor = 0.054).
  • Data Consistency Checks: Compare experimental NMR shifts with computational predictions (e.g., DFT calculations). Discrepancies in aromatic proton shifts may arise from solvent effects or polymorphism.
  • Contamination Analysis: Use HPLC to rule out impurities. For example, residual DMF in samples can obscure carbonyl peaks in IR .

Q. What factors influence the regioselectivity of nucleophilic substitution reactions on this compound?

Methodological Answer:

  • Electronic Effects: The electron-withdrawing bromine at position 3 deactivates the ring, directing nucleophiles to the para position relative to the methoxy group (position 4).
  • Steric Hindrance: Bulkier nucleophiles (e.g., tert-butoxide) may favor substitution at less hindered positions. Compare with 3-Bromo-4-hydroxybenzaldehyde (mp 125°C ), where hydrogen bonding alters reactivity.
  • Solvent Polarity: Polar solvents stabilize transition states for SNAr (nucleophilic aromatic substitution), enhancing selectivity for the methoxy-adjacent site .

Q. Data Contradiction Analysis

Q. How to interpret conflicting yields in fluoralkylation reactions using this compound?

Methodological Answer:

  • Case Study: In , a 61% yield was achieved using FeCl₂/KTFA, while analogous reactions without FeCl₂ yielded 20%.
  • Root Cause Analysis: Trace oxygen or moisture may deactivate catalysts. Replicate reactions under inert atmospheres (N₂/Ar) and use molecular sieves.
  • Parameter Screening: Systematically vary FeCl₂ loading (10–50 mol%) to identify optimal stoichiometry.
  • Mechanistic Probes: Use radical traps (e.g., TEMPO) to test if the reaction proceeds via a radical pathway, which FeCl₂ may facilitate .

Q. Structural and Mechanistic Insights

Q. How does the methoxy group influence the reactivity of this compound in comparison to its hydroxy analogs?

Methodological Answer:

  • Electron Donation: The methoxy group donates electrons via resonance, activating the ring toward electrophilic substitution but deactivating it toward nucleophilic attacks. Contrast with 3-Bromo-4-hydroxybenzaldehyde, where the –OH group increases acidity and hydrogen-bonding interactions .
  • Thermal Stability: Methoxy derivatives generally exhibit higher thermal stability (e.g., mp 125°C for 3-Bromo-4-hydroxybenzaldehyde vs. lower mp for methoxy analogs).

Properties

IUPAC Name

3-bromo-4-methoxybenzaldehyde
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InChI

InChI=1S/C8H7BrO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-5H,1H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QMPNFQLVIGPNEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H7BrO2
Source PubChem
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DSSTOX Substance ID

DTXSID00188392
Record name 3-Bromo-p-anisaldehyde
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Molecular Weight

215.04 g/mol
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CAS No.

34841-06-0
Record name 3-Bromo-4-methoxybenzaldehyde
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Synthesis routes and methods

Procedure details

5-Bromosalicylaldehyde (25 g, 124 mmol) was dissolved in acetone (300 ml) and anhydrous potassium carbonate (17.2 g, 124 mmol) was added. The mixture was heated and dimethyl sulfate (15.7 g, 124 mmol) was dropwise added over 45 min with gentle reflux. After the dropwise addition, the mixture was refluxed for 1 hr and cooled. Acetone was evaporated under reduced pressure. Toluene and water were added to the residue and the toluene layer was separated. The aqueous layer was extracted with toluene. The combined organic layer was washed with water and dried over anhydrous sodium sulfate. The desiccant was filtered off and the filtrate was concentrated under reduced pressure to give the objective compound (27.3 g, quantitative) as colorless crystals.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step Two
Quantity
15.7 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4-methoxybenzaldehyde
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3-Bromo-4-methoxybenzaldehyde
3-Bromo-4-methoxybenzaldehyde
Reactant of Route 4
3-Bromo-4-methoxybenzaldehyde
Reactant of Route 5
3-Bromo-4-methoxybenzaldehyde
Reactant of Route 6
3-Bromo-4-methoxybenzaldehyde

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